2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide
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Overview
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide typically involves the reaction of a triazole derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various acylated or alkylated products.
Scientific Research Applications
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring is known to form stable complexes with metal ions, which could be relevant in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various applications.
3-Amino-1,2,4-triazole: Similar structure with an amino group at the 3-position.
N-(Pentan-2-yl)acetamide: A related acetamide derivative.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is unique due to the combination of the triazole ring and the acetamide group, which may confer specific biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C9H17N5O |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C9H17N5O/c1-3-4-7(2)12-8(15)5-14-6-11-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,12,15) |
InChI Key |
NERPGGJCGYDGLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CN1C=NC(=N1)N |
Origin of Product |
United States |
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